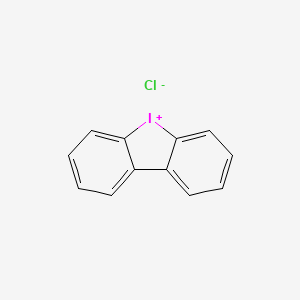

Diphenyleneiodonium chloride

Übersicht

Beschreibung

Diphenyleniodoniumchlorid ist eine chemische Verbindung, die für ihre Rolle als Inhibitor verschiedener Enzyme bekannt ist, darunter Stickstoffmonoxid-Synthasen und NADPH-Oxidasen . Es ist ein kleines Molekül mit der chemischen Formel C12H8ClI und wird häufig in der wissenschaftlichen Forschung eingesetzt, da es den Metabolismus reaktiver Sauerstoffspezies (ROS) modulieren kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diphenyleniodoniumchlorid kann durch die Reaktion von Diphenyleniodoniumiodid mit Salzsäure synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte:

- Lösen Sie Diphenyleniodoniumiodid in einem geeigneten Lösungsmittel wie Acetonitril.

- Geben Sie Salzsäure zu der Lösung.

- Rühren Sie das Gemisch bei Raumtemperatur, bis die Reaktion abgeschlossen ist.

- Filtrieren Sie den resultierenden Niederschlag und waschen Sie ihn mit kaltem Wasser.

- Trocknen Sie das Produkt unter vermindertem Druck, um Diphenyleniodoniumchlorid zu erhalten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Diphenyleniodoniumchlorid sind in der Literatur nicht gut dokumentiert. Die oben beschriebene Synthese im Labormaßstab kann mit entsprechenden Modifikationen der Reaktionsbedingungen und der Ausrüstung an die industriellen Anforderungen angepasst werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diphenyleniodoniumchlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann in bestimmten Reaktionen als Oxidationsmittel wirken.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung von Halogenatomen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Halogenierungsmittel wie Chlor oder Brom werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen halogenierte Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Broad-Spectrum Antibiotic Activity

Diphenyleneiodonium chloride has been identified as a broad-spectrum antibiotic effective against various pathogens, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. A study demonstrated its potent antimicrobial properties with minimal inhibitory concentrations (MIC) of 0.03 mg/L against M. bovis BCG and 1 mg/L against S. aureus . The compound exhibits synergistic effects when combined with traditional antibiotics such as Rifampicin, enhancing its efficacy against resistant bacterial strains .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/L) | Synergistic Antibiotic | FIC Index |

|---|---|---|---|

| Mycobacterium bovis BCG | 0.03 | Rifampicin | Synergistic |

| Staphylococcus aureus | 1 | Rifampicin | Synergistic |

Cancer Research

Neuroblastoma Treatment

DPI has shown promise in targeting MYCN-amplified neuroblastoma cells, a highly aggressive form of childhood cancer. Research indicates that DPI reduces proliferation and survival rates in these cells by interfering with mitochondrial function and reactive oxygen species (ROS) production . This approach may provide a less toxic alternative to conventional therapies.

Mechanism of Action

The mode of action involves the inhibition of critical cellular pathways related to cell cycle progression and DNA repair mechanisms, as well as downregulating MYCN protein levels specifically in malignant cells .

Neuroprotection

Protective Effects Against Neurodegeneration

DPI has been investigated for its potential neuroprotective effects, particularly in conditions like Parkinson's disease and ischemic injury. Studies have shown that DPI can prevent neuronal degeneration by modulating ROS metabolism and mitochondrial function . The compound's ability to inhibit NOX activity contributes to its protective role against oxidative stress-induced damage.

Case Study: Ischemic Injury

In a model of focal cerebral ischemia, DPI demonstrated significant neuroprotective effects, suggesting its potential utility in treating neurodegenerative diseases .

Inhibition of Inflammatory Responses

Role in Inflammation Management

DPI has been studied for its ability to inhibit nitric oxide synthesis induced by inflammatory cytokines such as interleukin-1beta. It effectively reduces the expression and activity of inducible nitric oxide synthase (iNOS), thereby mitigating inflammatory responses in various cell types . This property positions DPI as a candidate for managing inflammatory diseases.

Wirkmechanismus

Diphenyleneiodonium chloride exerts its effects primarily by inhibiting nitric oxide synthases and NADPH oxidases. These enzymes are involved in the production of ROS, which play a crucial role in various cellular processes. By inhibiting these enzymes, this compound reduces ROS levels, thereby modulating oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dibenziodoliumchlorid: Ähnlich in Struktur und Funktion, hemmt auch Stickstoffmonoxid-Synthasen und NADPH-Oxidasen.

Phenyleniodoniumchlorid: Eine weitere verwandte Verbindung mit ähnlichen inhibitorischen Eigenschaften.

Einzigartigkeit

Diphenyleniodoniumchlorid ist aufgrund seiner potenten und reversiblen Hemmung von Stickstoffmonoxid-Synthasen und NADPH-Oxidasen einzigartig. Es hat auch die Fähigkeit, die mitochondriale Funktion zu beeinflussen, Neuronen zu schützen und einen Chemo-Quieszenz-Phänotyp in Krebsstammzellen zu induzieren .

Biologische Aktivität

Diphenyleneiodonium chloride (DPI) is a compound that has garnered significant attention due to its diverse biological activities, particularly as an inhibitor of NADPH oxidases and as a potential therapeutic agent against various diseases. This article explores the biological activity of DPI, highlighting its mechanisms of action, antimicrobial properties, effects on cancer cells, and implications in oxidative stress.

- Chemical Name : [1,1'-Biphenyl]-2,2'-diyliodonium chloride

- Molecular Formula : CHClI

- Purity : ≥99%

DPI primarily functions as an inhibitor of NADPH oxidases (NOX), which are enzymes responsible for the production of reactive oxygen species (ROS). By inhibiting these enzymes, DPI reduces oxidative stress and influences various signaling pathways involved in cell proliferation and survival.

- NADPH Oxidase Inhibition : DPI irreversibly inhibits NOX enzymes, leading to decreased ROS production, which is crucial in many cellular processes including inflammation and cancer progression .

- GPR3 Agonist : DPI acts as a GPR3 agonist with an EC50 of 1 μM, activating adenylate cyclase through GPR3 but not affecting GPR6 or GPR12 .

- Calcium Mobilization : The compound induces Ca mobilization and β-arrestin receptor internalization, further influencing cellular signaling pathways .

Antimicrobial Activity

DPI has been identified as a broad-spectrum antibiotic with potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis (Mtb).

- Minimum Inhibitory Concentration (MIC) :

- Against M. tuberculosis: 0.03 mg/L

- Against S. aureus: 1 mg/L

- Synergistic Effects : DPI shows a strongly synergistic interaction with Rifampicin but not with Isoniazid when treating Mtb infections .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/L) | Synergistic Partner | Interaction Type |

|---|---|---|---|

| Mycobacterium bovis | 0.03 | Rifampicin | Strongly Synergistic |

| Staphylococcus aureus | 1 | Not applicable | N/A |

Impact on Cancer Cells

DPI has demonstrated significant effects on various cancer cell lines by inhibiting cell proliferation through its action on ROS levels.

- Prostate Cancer : DPI reduced proliferation in prostate cancer cells by blocking key signaling pathways (ERK, p38, AKT) and inducing cell cycle arrest .

- Colon Cancer : In studies involving HCT116 colon cancer cells, DPI was shown to induce senescence and inhibit growth in both p53-proficient and p53-deficient cells .

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Effect Observed | Mechanism of Action |

|---|---|---|

| HCT116 (p53+/+) | Growth inhibition | NOX inhibition |

| HCT116 (p53−/−) | Induction of senescence | NOX inhibition |

| Prostate Cancer Cells | Blocked proliferation | ROS reduction |

Case Studies

- Doxorubicin-Induced Cardiomyopathy : In a study examining doxorubicin's effects on cardiac cells, treatment with DPI significantly blocked cell death induced by oxidative stress .

- Murine Models : In vivo studies using neutropenic mice showed that DPI effectively reduced bacterial load in models of S. aureus infection, validating its potential as a therapeutic agent for bacterial infections .

Eigenschaften

IUPAC Name |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFZKAVCDNTYID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196932 | |

| Record name | Diphenyleneiodonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-26-1 | |

| Record name | Diphenyleneiodonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLENEIODONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9D81YZ2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.